molecular formula C27H18 B166851 Truxene CAS No. 548-35-6

Truxene

Cat. No.: B166851
CAS No.: 548-35-6
M. Wt: 342.4 g/mol
InChI Key: YGPLLMPPZRUGTJ-UHFFFAOYSA-N
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Description

Truxene, also known as 10,15-dihydro-5H-diindeno[1,2-a;1’,2’-c]fluorene, is a polycyclic aromatic hydrocarbon. It is characterized by a heptacyclic structure consisting of three five-membered rings and four six-membered rings arranged in a star-shaped configuration. This unique structure imparts this compound with exceptional solubility, high thermal stability, and ease of modification, making it a promising scaffold for various applications .

Mechanism of Action

Target of Action

Truxene, a heptacyclic polyarene structure, is a versatile molecule that has found applications in various fields . It is primarily used in the field of optoelectronics, where it serves as a building block for the synthesis of D–A emitters, semiconductors, complexes, and sensors . Its primary targets are therefore the components of these optoelectronic devices.

Mode of Action

This compound interacts with its targets primarily through its π-electron system . This system allows this compound to participate in electronic interactions with other components of the optoelectronic devices. For example, this compound can form noncovalent donor–acceptor pairs with fullerene C60, a molecule known for its accepting behavior .

Biochemical Pathways

Its π-electron system allows it to contribute to the flow of electrons within these devices . The specific pathways affected would depend on the exact nature of the device in which this compound is used.

Pharmacokinetics

It is known that this compound has exceptional solubility and high thermal stability , which could potentially impact its bioavailability if it were to be used in a biological setting.

Result of Action

The action of this compound results in the modulation of electronic properties of the optoelectronic devices in which it is used. For example, the introduction of this compound into these devices can result in stable, fast, easily processed, and cheap optoelectronic devices . The specific molecular and cellular effects would depend on the exact application of this compound.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the performance of optoelectronic devices containing this compound can be affected by factors such as temperature and light exposure. This compound is known for its high thermal stability , suggesting that it can maintain its efficacy and stability under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Truxene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclotrimerization reactions, utilizing commercially available ketones and oxindoles as starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Truxene’s versatility and unique properties continue to make it a subject of extensive research and development in various scientific disciplines.

Properties

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPLLMPPZRUGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203277
Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-35-6
Record name Truxene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-35-6
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Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Truxene
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Record name 10,15-Dihydro-5H-tribenzo(a,f,k)triindene
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Record name 10,15-dihydro-5H-tribenzo[a,f,k]triindene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of truxene?

A1: this compound has the molecular formula C27H18 and a molecular weight of 354.45 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Common spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of this compound derivatives. [, ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed for accurate molecular weight determination. []
  • UV-Vis Spectroscopy: Provides information about the electronic transitions and absorption properties of this compound derivatives. [, , , , , , ]
  • Fluorescence Spectroscopy: Used to study the excited state behavior, emission properties, and energy transfer processes in this compound-based systems. [, , , , , , , ]

Q3: What are the key structural features of this compound that make it attractive for materials applications?

A3: this compound possesses a rigid, planar, and C3-symmetric structure. This makes it a versatile building block for constructing larger, well-defined architectures with interesting optoelectronic properties. [, ]

Q4: What types of liquid crystalline materials can be derived from this compound?

A4: this compound derivatives with branched alkyl chains can self-assemble into columnar liquid crystalline phases. These materials are of interest for applications in organic electronics. [, , ]

Q5: How does the introduction of heteroatoms into the this compound core impact its properties?

A5: Replacing a methylene unit in the this compound core with a heteroatom like oxygen or boron can significantly alter its properties. For example, 5-oxathis compound exhibits a four-fold increase in fluorescence quantum yield compared to this compound due to symmetry breaking and electronic effects. [, ]

Q6: What is the significance of borazatruxenes in materials science?

A6: Borazatruxenes, containing a borazine core within the this compound framework, are investigated as potential precursors for hybrid carbon-boron nitride (C-BN) 2D molecular networks. These materials are highly stable and amenable to on-surface assembly, potentially leading to novel electronic and catalytic applications. []

Q7: How does alkyl chain length affect the properties of this compound-based discotic liquid crystals?

A7: Alkyl chain length influences the self-assembly behavior and phase transition temperatures of this compound discogens. Shorter chains generally lead to lower isotropic temperatures. Branching in the alkyl chains also plays a role in determining the mesophase stability range. [, ]

Q8: How do donor and acceptor substituents influence the photophysical properties of this compound derivatives?

A8: Introducing electron-donating or electron-withdrawing groups onto the this compound core can significantly tune its absorption and emission properties. This strategy allows for the development of this compound-based materials with tailored optoelectronic characteristics for specific applications. [, , ]

Q9: Can this compound act as an energy donor or acceptor in photoinduced energy transfer processes?

A9: Yes, this compound can act as both an energy donor and acceptor. For example, in this compound-porphyrin dyads, this compound can efficiently transfer singlet energy to the porphyrin unit. [, , ] Conversely, in this compound-ruthenium-osmium triads, this compound can donate energy to both ruthenium and osmium centers, facilitating a multi-step energy transfer cascade. []

Q10: What factors influence the rate and efficiency of energy transfer in this compound-based systems?

A10: Several factors come into play:

  • Distance and Orientation: The distance and relative orientation between the energy donor and acceptor units are crucial. [, ]
  • Spectral Overlap: Efficient Förster resonance energy transfer (FRET) requires good spectral overlap between the donor emission and acceptor absorption. [, ]
  • Molecular Rigidity: Restricting molecular motions can enhance energy transfer rates by reducing non-radiative decay pathways. []

Q11: How is computational chemistry employed in this compound research?

A11: Computational methods, such as density functional theory (DFT), are used to:

  • Predict molecular geometries and electronic structures of this compound derivatives. [, , ]
  • Simulate absorption and emission spectra to gain insights into their photophysical properties. [, ]
  • Study the mechanism of reactions involving this compound, such as cycloadditions. []

Q12: How does the structure of this compound derivatives influence their electron accepting properties?

A12: Incorporating electron-deficient units, like perylene diimide (PDI), into this compound-based molecules enhances their electron accepting abilities. Ring-fusion between the this compound core and PDI branches can further improve planarity and conjugation, leading to better electron accepting properties and enhanced performance in organic solar cells. []

Q13: What are some promising applications of this compound-based materials in organic electronics?

A14:

  • Organic Light-Emitting Diodes (OLEDs): this compound derivatives have been explored as both emissive materials and host materials in OLEDs due to their blue emission properties and high thermal stability. [, , , ]
  • Organic Solar Cells (OSCs): this compound-based molecules, particularly those functionalized with electron-accepting units, show promise as electron acceptor materials in OSCs. []
  • Organic Field-Effect Transistors (OFETs): Oligothiophene-functionalized truxenes have shown promising performance as solution-processable organic semiconductors in OFETs. []
  • Sensors: this compound derivatives with donor-acceptor architectures can function as fluorescent probes for detecting specific analytes, such as fluoride ions. []

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